molecular formula C21H25NO4 B6262611 2-[4-(heptyloxy)benzamido]benzoic acid CAS No. 1556299-92-3

2-[4-(heptyloxy)benzamido]benzoic acid

Cat. No. B6262611
CAS RN: 1556299-92-3
M. Wt: 355.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[4-(heptyloxy)benzamido]benzoic acid” is a derivative of 4-(Heptyloxy)benzoic acid . It is an organic compound with the molecular formula C14H20O3 . The average mass is 236.307 Da and the monoisotopic mass is 236.141251 Da . It is used as an intermediate for the synthesis of liquid crystals including chiral ferroelectric benzoates . It is also used in the preparation of medicinal compounds .


Synthesis Analysis

The synthesis of benzamides, which “2-[4-(heptyloxy)benzamido]benzoic acid” is a type of, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Physical And Chemical Properties Analysis

4-(Heptyloxy)benzoic acid, the parent compound of “2-[4-(heptyloxy)benzamido]benzoic acid”, is a white crystalline solid that has a melting point of about 140-145°C . It is soluble in water, methanol, acetone, and ethanol . The solubility in water can be increased by adding sodium hydroxide or potassium hydroxide .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[4-(heptyloxy)benzamido]benzoic acid involves the reaction of 4-(heptyloxy)benzoic acid with benzoyl chloride in the presence of a base to form 2-[4-(heptyloxy)benzoyl]benzoic acid, which is then reacted with ammonia to form the final product.", "Starting Materials": [ "4-(heptyloxy)benzoic acid", "benzoyl chloride", "ammonia", "base (e.g. triethylamine)" ], "Reaction": [ "Step 1: 4-(heptyloxy)benzoic acid is reacted with benzoyl chloride in the presence of a base (e.g. triethylamine) to form 2-[4-(heptyloxy)benzoyl]benzoic acid.", "Step 2: 2-[4-(heptyloxy)benzoyl]benzoic acid is then reacted with ammonia to form 2-[4-(heptyloxy)benzamido]benzoic acid.", "Overall reaction: 4-(heptyloxy)benzoic acid + benzoyl chloride + base → 2-[4-(heptyloxy)benzoyl]benzoic acid → 2-[4-(heptyloxy)benzamido]benzoic acid" ] }

CAS RN

1556299-92-3

Product Name

2-[4-(heptyloxy)benzamido]benzoic acid

Molecular Formula

C21H25NO4

Molecular Weight

355.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.